6-(But-2-ynyloxy)nicotinoyl chloride
Overview
Description
6-(But-2-ynyloxy)nicotinoyl chloride is an organic compound that belongs to the class of nicotinoyl derivatives It is characterized by the presence of a nicotinoyl chloride moiety attached to a but-2-ynyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(But-2-ynyloxy)nicotinoyl chloride typically involves the reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride. This intermediate is then reacted with but-2-yn-1-ol under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(But-2-ynyloxy)nicotinoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The but-2-ynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include nicotinoyl derivatives with various substituents replacing the chloride group.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include alcohols or amines derived from the reduction of the but-2-ynyloxy group.
Scientific Research Applications
6-(But-2-ynyloxy)nicotinoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(But-2-ynyloxy)nicotinoyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The but-2-ynyloxy group can also participate in reactions, contributing to the overall reactivity and versatility of the compound.
Comparison with Similar Compounds
Similar Compounds
Nicotinoyl Chloride: Lacks the but-2-ynyloxy group, making it less versatile in certain reactions.
6-(But-2-ynyloxy)nicotinic Acid: Contains a carboxylic acid group instead of the chloride, leading to different reactivity and applications.
6-(But-2-ynyloxy)nicotinoyl Bromide: Similar structure but with a bromide group, which can affect the reactivity and selectivity in reactions.
Uniqueness
6-(But-2-ynyloxy)nicotinoyl chloride is unique due to the presence of both the nicotinoyl chloride and but-2-ynyloxy groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various synthetic and research applications, offering a combination of properties not found in similar compounds.
Properties
IUPAC Name |
6-but-2-ynoxypyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-3-6-14-9-5-4-8(7-12-9)10(11)13/h4-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBMGICGZCHUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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